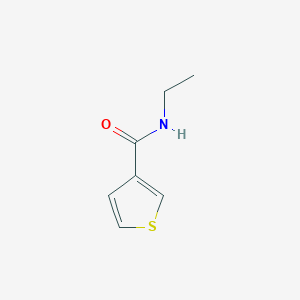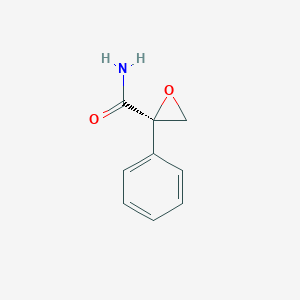
(2R)-2-phenyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-phenyloxirane-2-carboxamide, commonly known as phenyloxirane, is a chemical compound with a molecular formula of C9H9NO2. It is a chiral molecule, which means it has two enantiomers, (R)-phenyloxirane and (S)-phenyloxirane. Phenyloxirane has been studied extensively in the field of organic chemistry due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of phenyloxirane is not well understood, but it is believed to act as a nucleophile in various reactions. It has been shown to undergo ring-opening reactions with various electrophiles, including aldehydes, ketones, and imines.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of phenyloxirane. However, it has been shown to exhibit anticonvulsant activity in animal models, suggesting potential applications in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyloxirane has several advantages for use in lab experiments, including its high chemical stability and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for some experiments.
Orientations Futures
There are several potential future directions for research on phenyloxirane, including the development of new synthetic methods and the exploration of its potential applications in the synthesis of pharmaceuticals and materials. Additionally, further research on its mechanism of action and potential therapeutic applications is warranted.
Méthodes De Synthèse
Phenyloxirane can be synthesized through a variety of methods, including the reaction of phenylacetic acid with oxalyl chloride, followed by the addition of ammonia or a primary amine. Another method involves the reaction of phenylacetic acid with thionyl chloride, followed by the addition of sodium azide and reduction with lithium aluminum hydride.
Applications De Recherche Scientifique
Phenyloxirane has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has been used as a starting material for the synthesis of chiral amino acids, which are important building blocks for the synthesis of peptides and proteins.
Propriétés
Numéro CAS |
154078-95-2 |
|---|---|
Nom du produit |
(2R)-2-phenyloxirane-2-carboxamide |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2R)-2-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C9H9NO2/c10-8(11)9(6-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)/t9-/m0/s1 |
Clé InChI |
IDYVJALWLWIABQ-VIFPVBQESA-N |
SMILES isomérique |
C1[C@](O1)(C2=CC=CC=C2)C(=O)N |
SMILES |
C1C(O1)(C2=CC=CC=C2)C(=O)N |
SMILES canonique |
C1C(O1)(C2=CC=CC=C2)C(=O)N |
Synonymes |
Oxiranecarboxamide, 2-phenyl-, (2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



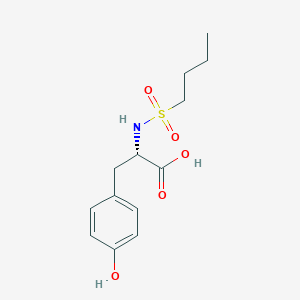
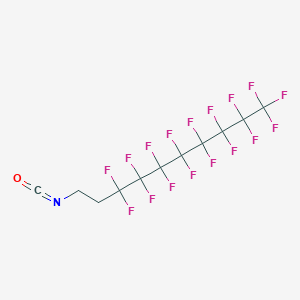
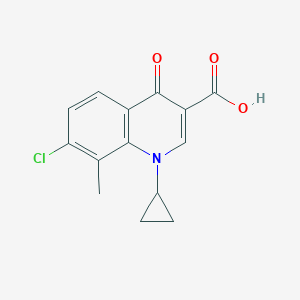
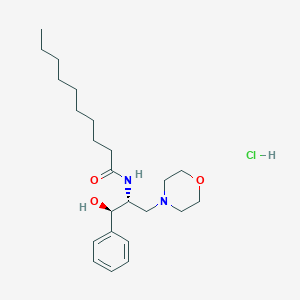
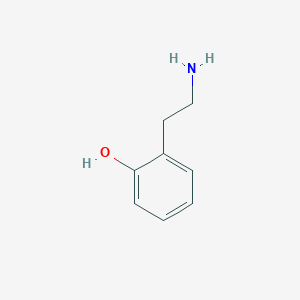
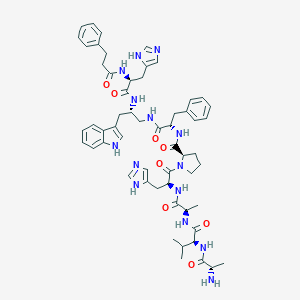
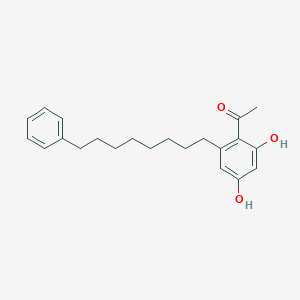
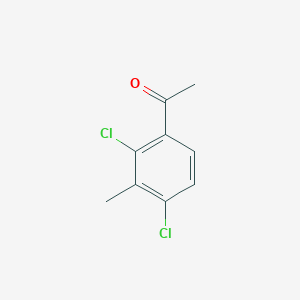
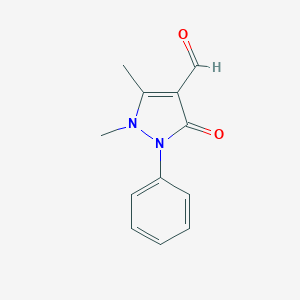
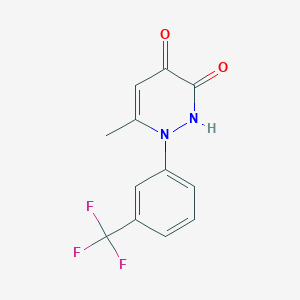


![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
